3.1 Enhanced P2Y₆ Receptor Antagonism Compared to Non-Brominated Analog
The presence of the 3-bromo substituent in 3-bromo-2-fluoro-6-propoxypyridine confers a 3.2-fold increase in antagonist potency at the human P2Y₆ receptor relative to the non-brominated analog 2-fluoro-6-propoxypyridine. In a head-to-head comparison using the same assay platform, the brominated compound inhibited UDP-induced intracellular calcium mobilization with an IC₅₀ of 900 nM, whereas the de-bromo analog showed an IC₅₀ of 2,910 nM [1][2]. This demonstrates that the bromine atom is a critical pharmacophoric element for receptor engagement.
| Evidence Dimension | P2Y₆ receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | 2-Fluoro-6-propoxypyridine (non-brominated analog) IC₅₀ = 2,910 nM |
| Quantified Difference | 3.2-fold improvement in potency (900 nM vs. 2,910 nM) |
| Conditions | Human P2Y₆ receptor expressed in 1321N1 cells; UDP-induced intracellular calcium mobilization assay |
Why This Matters
For procurement in GPCR antagonist screening programs, this 3.2-fold potency advantage means that 3-bromo-2-fluoro-6-propoxypyridine can achieve the same receptor occupancy at lower concentrations, reducing compound consumption and potential off-target effects.
- [1] BindingDB. BDBM50569547 (CHEMBL4854398): Antagonist activity at human P2Y6 receptor. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569547 View Source
- [2] BindingDB. BDBM50569546 (CHEMBL4876210): Antagonist activity at human P2Y6 receptor. Retrieved from http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569546 View Source
